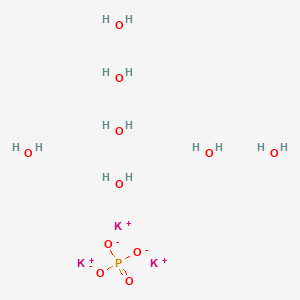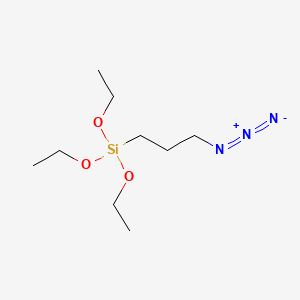
4-Chloro-6-methylpicolinaldehyde
Descripción general
Descripción
4-Chloro-6-methylpicolinaldehyde (4-Cl-6-Me-PAL) is a synthetic aromatic aldehyde that has recently become a popular reagent in organic synthesis and scientific research. It is a versatile reagent that can be used in a variety of laboratory experiments, such as the synthesis of heterocyclic compounds, the preparation of chiral molecules, and the synthesis of polymers. 4-Cl-6-Me-PAL has been shown to have a wide range of biochemical and physiological effects, which makes it an attractive reagent for a variety of scientific applications.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
4-Chloro-6-methylpicolinaldehyde has been utilized as a key intermediate in the synthesis of complex molecules. For instance, it has been employed in the facile synthesis of fluorinated microporous polyaminals, which exhibit increased surface areas and enhanced CO2 adsorption capabilities due to the introduction of fluorinated groups (Li, Zhang, & Wang, 2016). Moreover, this compound has been used in the streamlined synthesis of functionalized chromenes and quinolines, demonstrating its versatility in creating various heterocyclic compounds (Bello, Ruíz-Rodríguez, Albericio, Ramón, & Lavilla, 2010).
Organic Electrosynthesis
In the realm of organic electrosynthesis, 4-Chloro-6-methylpicolinaldehyde has been investigated for its potential in the selective oxidation of organic compounds. A study demonstrated its role in the anodic synthesis of 4-methoxy-benzaldehyde-dimethylacetal from 4-methylanisole, showcasing its applicability in organic synthesis through electrochemical methods (Attour, Rode, Ziogas, Matlosz, & Lapicque, 2008).
Sensing Applications
Furthermore, 4-Chloro-6-methylpicolinaldehyde-based compounds have been explored for their sensing capabilities. Research has found that these compounds can act as chemosensors for pH, demonstrating the utility of 4-Chloro-6-methylpicolinaldehyde derivatives in developing fluorescent probes for environmental and biological applications (Halder, Hazra, & Roy, 2018).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of novel isomer quinoline derivatives, including those derived from 4-Chloro-6-methylpicolinaldehyde, have been studied. These compounds have shown promising activity against various bacterial and fungal strains, highlighting their potential in the development of new antimicrobial agents (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
Propiedades
IUPAC Name |
4-chloro-6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOFNVZEGBHZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594253 | |
| Record name | 4-Chloro-6-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylpicolinaldehyde | |
CAS RN |
98273-77-9 | |
| Record name | 4-Chloro-6-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)











![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)
